molecular formula C10H10BrN3 B13157356 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine

1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13157356
M. Wt: 252.11 g/mol
InChI Key: DBBSEFYILLGCFY-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Synthesis: Involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.

    Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, allowing for higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(3-Bromophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13)

InChI Key

DBBSEFYILLGCFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC(=N2)N

Origin of Product

United States

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